4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine
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Overview
Description
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine is a bicyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by two fused pyrimidine rings, making them part of the bicyclic [6 + 6] systems. The unique structure of this compound, with aziridine groups at positions 4 and 8, contributes to its distinct chemical and biological properties .
Preparation Methods
The synthesis of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine with aziridine in the presence of a base. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Scientific Research Applications
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine involves its interaction with nucleophilic sites in biological molecules. The aziridine groups can form covalent bonds with nucleophilic centers in proteins and nucleic acids, leading to the inhibition of their function. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where the compound disrupts the normal function of essential biomolecules .
Comparison with Similar Compounds
4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine can be compared with other pyrimidopyrimidine derivatives such as:
2,6-Dichloro-4,8-dipiperidinylpyrimido[5,4-d]pyrimidine: Known for its use as a coronary vasodilator and antiviral agent.
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: Studied for its potential as a protein kinase inhibitor and therapeutic agent for cancer.
The uniqueness of this compound lies in its aziridine groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2588-36-5 |
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Molecular Formula |
C10H10N6 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
4,8-bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine |
InChI |
InChI=1S/C10H10N6/c1-2-15(1)9-7-8(12-5-13-9)10(14-6-11-7)16-3-4-16/h5-6H,1-4H2 |
InChI Key |
ABUKQFKJMDVGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC=NC3=C2N=CN=C3N4CC4 |
Origin of Product |
United States |
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